N-(1,3-dimethyl-1H-pyrazol-5-yl)thiourea
Overview
Description
N-(1,3-dimethyl-1H-pyrazol-5-yl)thiourea is a chemical compound with the molecular formula C6H10N4S and a molecular weight of 170.24 g/mol . This compound is characterized by the presence of a pyrazole ring substituted with two methyl groups and a thiourea moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dimethyl-1H-pyrazol-5-yl)thiourea typically involves the reaction of 1,3-dimethyl-1H-pyrazole with thiourea under controlled conditions. One common method includes the use of ethanol as a solvent and refluxing the mixture for a specific duration . The reaction conditions, such as temperature and time, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is scaled up using industrial reactors and optimized for cost-effectiveness and efficiency. The purity of the final product is ensured through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-dimethyl-1H-pyrazol-5-yl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety into other functional groups.
Substitution: The compound can participate in substitution reactions where the thiourea group is replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Scientific Research Applications
N-(1,3-dimethyl-1H-pyrazol-5-yl)thiourea has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(1,3-dimethyl-1H-pyrazol-5-yl)thiourea involves its interaction with specific molecular targets and pathways. For instance, it has been shown to fit well into the active site of certain enzymes, such as LmPTR1, characterized by lower binding free energy . This interaction can inhibit the enzyme’s activity, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-dimethyl-1H-pyrazol-5-yl)methylamine: Similar structure but with a methylamine group instead of thiourea.
1,3-dimethyl-1H-pyrazol-5-yl)methylamine: Another analog with a different substituent on the pyrazole ring.
Uniqueness
N-(1,3-dimethyl-1H-pyrazol-5-yl)thiourea is unique due to its specific combination of a pyrazole ring and a thiourea moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(2,5-dimethylpyrazol-3-yl)thiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4S/c1-4-3-5(8-6(7)11)10(2)9-4/h3H,1-2H3,(H3,7,8,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPCYWXJDYRBQRE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=S)N)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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